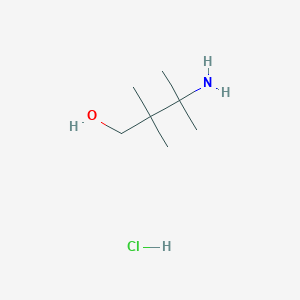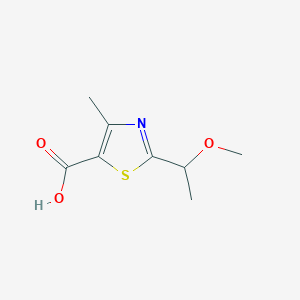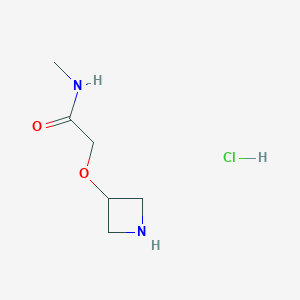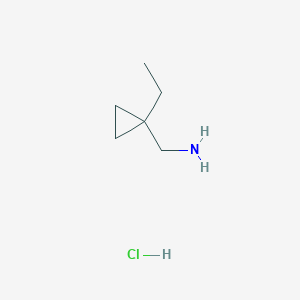
2-amino-4-methanesulfonyl-N-(oxan-4-yl)butanamide hydrochloride
Overview
Description
2-Amino-4-methanesulfonyl-N-(oxan-4-yl)butanamide hydrochloride, also known as AMSB, is an organic compound that can be synthesized and used in various scientific research applications. It is a white crystalline powder that is soluble in water and has a molecular weight of 243.7 g/mol. AMSB is a structural analog of the neurotransmitter glutamate, and it has been studied for potential applications in neuroscience, biochemistry, physiology, and pharmacology.
Scientific Research Applications
Synthesis and Chemical Properties
Synthesis Techniques
The compound has been synthesized through various chemical reactions, involving intricate steps such as Friedel-Crafts reactions, hydrolysis, and sulfonation. For instance, the synthesis of related compounds like Dronedarone Hydrochloride demonstrates complex processes including condensation and salification to achieve the desired chemical structure with a significant overall yield Zhan Feilong (2011).
Chemical Transformations
Transformations of amino acids into sulfonamides and other derivatives illustrate the versatility of these compounds. Such transformations are crucial for developing new pharmaceuticals and understanding chemical interactions within biological systems. For example, the transformation of α-amino alcohol methanesulfonate hydrochlorides into sodium β-amino alkanesulfonates provides insight into the mechanistic aspects of these reactions and their potential applications in synthesizing chiral compounds Jiaxi Xu (2002).
Applications in Heterocyclic Synthesis and Drug Discovery
Heterocyclic Compounds Synthesis
The use of methanesulfonyl chloride and related compounds in the synthesis of heterocyclic compounds is noteworthy. These compounds serve as key intermediates in the creation of complex molecules with potential therapeutic applications. For instance, the synthesis of indazoles via metal-free intramolecular electrophilic amination demonstrates the utility of methanesulfonyl derivatives in constructing pharmacologically relevant structures Carla M. Counceller et al. (2012).
Anti-inflammatory and Antioxidant Activities
Derivatives of the compound have been explored for their biological activities, including antioxidant and anti-inflammatory properties. Such studies are essential for the development of new therapeutic agents that can mitigate oxidative stress and inflammatory responses in various diseases G. Sravya et al. (2019).
properties
IUPAC Name |
2-amino-4-methylsulfonyl-N-(oxan-4-yl)butanamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O4S.ClH/c1-17(14,15)7-4-9(11)10(13)12-8-2-5-16-6-3-8;/h8-9H,2-7,11H2,1H3,(H,12,13);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJPAXTJEPOLEHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CCC(C(=O)NC1CCOCC1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21ClN2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.80 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-4-methanesulfonyl-N-(oxan-4-yl)butanamide hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![5-Bromo-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B1377282.png)





![4-{[Ethyl(methyl)amino]methyl}aniline dihydrochloride](/img/structure/B1377293.png)



